Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate
Description
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectra would reveal key functional groups:
- Ester C=O Stretch : Strong absorption near 1,720 cm⁻¹.
- Vinyl C=C Stretch : Medium-intensity peak around 1,630 cm⁻¹.
- Sulfate S-O Stretch : Broad bands between 1,050–1,250 cm⁻¹.
- Ammonium N-CH₃ Bends : Peaks near 1,480 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
1H NMR (300 MHz, D₂O) predictions:
- Acryloyloxy Vinyl Protons : Doublets at δ 5.8–6.4 ppm (J = 10–17 Hz).
- Ethyleneoxy Protons : Multiplet at δ 4.2–4.4 ppm for -OCH₂CH₂N⁺.
- Dimethylammonium Protons : Singlet at δ 3.1 ppm for N⁺(CH₃)₂.
13C NMR would show signals for the acryloyloxy carbonyl (δ 165–170 ppm), vinyl carbons (δ 125–130 ppm), and ethyleneoxy carbons (δ 60–70 ppm).
Raman Spectroscopy
Raman bands would emphasize sulfate symmetric stretching (980 cm⁻¹) and acryloyloxy C=C vibrations (1,630 cm⁻¹).
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would primarily detect the cationic species:
- Parent Ion : [C₈H₁₆NO₂]⁺ (m/z 158.1) corresponding to (2-(acryloyloxy)ethyl)dimethylammonium.
- Key Fragments :
- m/z 85.1: [CH₂=CHCOO]⁺ (acryloyloxy fragment).
- m/z 58.1: [N(CH₃)₂]⁺ (dimethylammonium).
Sulfate anions (m/z 96.0 for SO₄²⁻) would appear in negative ion mode.
| m/z | Assignment |
|---|---|
| 158.1 | [C₈H₁₆NO₂]⁺ (cation) |
| 96.0 | [SO₄]²⁻ (anion) |
| 85.1 | [CH₂=CHCOO]⁺ |
Computational Chemistry Approaches to Electron Density Mapping
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:
- Electron Density Distribution : High density around sulfate oxygen atoms and the acryloyloxy carbonyl group.
- Molecular Electrostatic Potential (MEP) : Positive potential localized on ammonium groups; negative potential on sulfate and ester oxygens.
- HOMO-LUMO Gap : ~5.2 eV, indicating moderate reactivity dominated by the acryloyloxy moiety’s π system.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.6 |
| Dipole Moment (Debye) | 12.3 |
These computational insights align with experimental data for analogous compounds, underscoring the sulfate’s role in stabilizing the cationic structure.
Properties
CAS No. |
85422-97-5 |
|---|---|
Molecular Formula |
C14H24N2O8S |
Molecular Weight |
380.42 g/mol |
IUPAC Name |
dimethyl(2-prop-2-enoyloxyethylidene)azanium;sulfate |
InChI |
InChI=1S/2C7H12NO2.H2O4S/c2*1-4-7(9)10-6-5-8(2)3;1-5(2,3)4/h2*4-5H,1,6H2,2-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
OJTIDBKJZRGLEY-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](=CCOC(=O)C=C)C.C[N+](=CCOC(=O)C=C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate typically involves the reaction of 2-(acryloyloxy)ethyl dimethylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2(2-(acryloyloxy)ethyl dimethylamine)+H2SO4→Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate undergoes various chemical reactions, including:
Polymerization: The acrylate groups in the compound can undergo polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The dimethylammonium groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include initiators for polymerization (e.g., benzoyl peroxide) and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include polymers with specific properties and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Antimicrobial Properties
Research indicates that bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate exhibits significant antimicrobial activity against various bacterial strains. The cationic nature of the ammonium group allows it to disrupt microbial membranes, making it effective in preventing bacterial growth. Studies have shown that this compound can be utilized in:
- Wound dressings : To reduce infection rates.
- Coatings for medical devices : To prevent biofilm formation.
Drug Delivery Systems
The biocompatibility and ability to form hydrogels make this compound a promising candidate for drug delivery applications. Its interactions with biomolecules such as proteins and nucleic acids are primarily driven by electrostatic forces, which facilitate:
- Controlled release of therapeutic agents : Allowing for sustained drug delivery.
- Targeted delivery systems : Enhancing the efficacy of treatments.
Polymer Chemistry
In polymer chemistry, this compound serves as a monomer for synthesizing superabsorbent polymers (SAPs). These polymers have diverse applications, including:
- Agricultural use : As water-retaining agents in soil.
- Personal care products : Such as diapers and feminine hygiene products.
The polymerization process can be fine-tuned to achieve desired properties such as hydrophilicity and mechanical strength.
Coatings and Adhesives
The compound's ability to form cross-linked structures makes it suitable for use in coatings and adhesives. Its applications include:
- Protective coatings : Providing resistance to moisture and chemicals.
- Adhesives : Offering strong bonding capabilities in various industrial applications.
Antimicrobial Wound Dressings
A study conducted on the use of this compound in wound dressings demonstrated its effectiveness in reducing bacterial colonization. The dressings were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing a significant decrease in bacterial load compared to standard dressings.
Drug Delivery Hydrogel Systems
Another research project focused on developing hydrogels using this compound for targeted drug delivery. The hydrogels were loaded with anti-cancer drugs and tested in vitro, revealing controlled release profiles that improved therapeutic efficacy while minimizing side effects.
Data Table: Comparison of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Biomedical | Antimicrobial wound dressings | Reduces infection rates |
| Drug delivery systems | Controlled release, targeted delivery | |
| Material Science | Superabsorbent polymers | Water retention in agriculture |
| Protective coatings | Resistance to moisture and chemicals | |
| Adhesives | Strong bonding capabilities |
Mechanism of Action
The mechanism of action of Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate involves its interaction with various molecular targets and pathways. The acrylate groups can participate in polymerization reactions, forming cross-linked networks, while the dimethylammonium groups can interact with biological molecules, influencing their function and activity. These interactions contribute to the compound’s unique properties and applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and functional groups among Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate and analogous compounds:
Physical and Chemical Properties
- Reactivity : The acryloyloxy groups in the target compound enable participation in free-radical polymerization, distinguishing it from QUATERNIUM-1 and QUATERNIUM-14, which lack polymerizable moieties .
- Solubility : Similar to Dibutoline Sulfate, the target compound is likely water-soluble due to its ionic sulphate group, but its compatibility with organic solvents (e.g., benzene) may vary .
- Stability : Unlike Dibutoline Sulfate, which decomposes at 100°C, the thermal stability of the target compound is unconfirmed but may benefit from the robust acryloyloxy structure .
Biological Activity
Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate is a quaternary ammonium compound notable for its unique chemical structure, which includes two acrylate groups linked to a dimethylammonium moiety followed by a sulfate group. Its molecular formula is , and it has a molecular weight of approximately 392.42 g/mol. This compound is primarily recognized for its biological activity , particularly its antimicrobial properties and potential applications in drug delivery systems and biocompatible materials.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the cationic nature of the ammonium group, which interacts with negatively charged components on microbial membranes, leading to cell lysis and disruption of membrane integrity .
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 - 2 μg/mL | |
| Escherichia coli | 1 - 4 μg/mL | |
| Pseudomonas aeruginosa | 1 - 3 μg/mL | |
| Listeria monocytogenes | 0.25 - 1 μg/mL |
The antimicrobial action of this compound involves several steps:
- Adherence : The compound adheres to bacterial surfaces through electrostatic interactions.
- Membrane Penetration : It penetrates the lipid bilayer, leading to increased permeability.
- Cell Lysis : Disruption of membrane integrity causes cell lysis and death.
This mechanism highlights the importance of ionic balance in bacterial survival and the effectiveness of quaternary ammonium compounds (QACs) as antimicrobial agents .
Biocompatibility and Drug Delivery
In addition to its antimicrobial properties, this compound shows promise in drug delivery applications. Its ability to form hydrogels enhances the solubility and bioavailability of various drugs, making it suitable for controlled release formulations. Studies have demonstrated that this compound can interact with biomolecules such as proteins and nucleic acids, driven by electrostatic forces due to its cationic nature.
Study on Antimicrobial Coatings
A recent study investigated the application of this compound in creating antibacterial coatings for medical devices. The results showed that coatings incorporating this compound significantly reduced bacterial colonization on surfaces compared to uncoated controls. The study reported a reduction in biofilm formation by over 90% against common pathogens such as Staphylococcus aureus and Escherichia coli within 24 hours .
Drug Delivery System Development
Another research effort focused on utilizing this compound as a carrier for anticancer drugs. The study demonstrated that this compound could effectively encapsulate doxorubicin, a widely used chemotherapeutic agent, enhancing its stability and controlled release profile in vitro. The cytotoxicity assays indicated that drug-loaded hydrogels exhibited improved therapeutic effects against cancer cell lines compared to free doxorubicin .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate, and how can purity be ensured?
- Methodology :
- The compound is synthesized via quaternization of 2-(dimethylamino)ethyl acrylate with a sulfate source (e.g., sulfuric acid) in ethanol or aqueous media at 60–80°C for 12–24 hours .
- Purification involves recrystallization from acetone or ethanol to remove unreacted monomers. Purity is confirmed by HPLC (>98%) and elemental analysis (C, H, N, S content within ±0.3% of theoretical values) .
- Key Data :
| Parameter | Optimal Condition | Purity Check Method |
|---|---|---|
| Reaction Time | 12–24 hours | HPLC |
| Solvent | Ethanol/Water (1:1) | Elemental Analysis |
| Temperature | 60–80°C | FTIR |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Peaks at δ 1.6–1.8 ppm (dimethylammonium CH3), δ 4.2–4.5 ppm (acrylate CH2), and δ 5.6–6.4 ppm (acrylate double bond) confirm structure .
- FTIR : Bands at 1720 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (SO4²⁻), and 1640 cm⁻¹ (C=C) .
- Mass Spectrometry : ESI-MS shows [M-SO4]⁺ ion at m/z 228.1 .
Q. What are its primary research applications in polymer science?
- Methodology :
- Used as a cationic monomer for antimicrobial hydrogels (e.g., dental composites) due to quaternary ammonium groups .
- Forms pH-responsive micelles for drug delivery via free-radical polymerization with acrylamide .
Advanced Research Questions
Q. How to design copolymerization experiments to optimize antibacterial efficacy?
- Methodology :
- Vary monomer ratios (e.g., 10–30 wt% this compound) with crosslinkers like PEGDA.
- Assess antibacterial activity via MIC assays against S. mutans (24-hour incubation, 37°C) .
- Data Contradictions : Higher monomer ratios (>30%) reduce mechanical strength despite enhanced antibacterial effects. Balance via tensile testing (ASTM D638) .
Q. How to resolve conflicting kinetic data in free-radical polymerization studies?
- Methodology :
- Use pulsed-laser polymerization (PLP) to measure propagation rate coefficients (kp) and identify side reactions (e.g., chain transfer to sulfate ions) .
- Compare results with DFT calculations (e.g., Gaussian09) to model reactivity .
Q. What strategies improve thermal stability in high-temperature applications?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
